Nuezhenidsäure

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

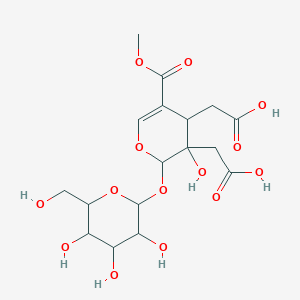

Nuezhenidic acid is a naturally occurring compound isolated from the fruits of Ligustrum lucidum, commonly known as glossy privet. It belongs to the class of iridoids, which are known for their diverse biological activities. Nuezhenidic acid has garnered attention for its potential therapeutic properties, including antiviral, anti-inflammatory, and antioxidant effects .

Wissenschaftliche Forschungsanwendungen

Chemie: Sie dient als Vorläufer für die Synthese anderer bioaktiver Verbindungen.

Biologie: Nuezhenidsäure zeigt eine antivirale Aktivität, insbesondere gegen das Influenzavirus A.

Wirkmechanismus

This compound übt ihre Wirkungen über mehrere molekulare Zielstrukturen und Signalwege aus. Es wurde gezeigt, dass sie die Replikation des Influenzavirus A hemmt, indem sie in die Prozesse des viralen Eintritts und der Replikation eingreift. Zusätzlich zeigt sie entzündungshemmende Wirkungen, indem sie die Produktion von proinflammatorischen Zytokinen wie Interleukin-1, Tumornekrosefaktor-alpha und Interleukin-6 moduliert . Die Verbindung verstärkt auch die antioxidativen Abwehrmechanismen, indem sie die Expression von antioxidativen Enzymen hochreguliert .

Wirkmechanismus

Target of Action

Nuezhenidic acid, an iridoid glycoside, has been found to possess inhibitory activities against the Influenza A virus . This suggests that the primary target of Nuezhenidic acid could be the proteins or enzymes involved in the life cycle of the Influenza A virus.

Biochemical Pathways

Given its inhibitory activity against the influenza a virus , it is likely that it impacts the pathways related to viral replication and infection

Result of Action

Nuezhenidic acid has been shown to have inhibitory activities against the Influenza A virus . This suggests that it could potentially be used as an antiviral agent.

Biochemische Analyse

Biochemical Properties

Nuezhenidic acid plays a significant role in biochemical reactions, particularly in its interaction with enzymes and proteins. It has been shown to inhibit the activity of influenza A virus, suggesting its potential as an antiviral agent . The compound interacts with viral proteins, disrupting their function and preventing the replication of the virus. Additionally, nuezhenidic acid exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress in cells . This interaction with reactive oxygen species helps protect cells from damage and supports cellular health.

Cellular Effects

Nuezhenidic acid influences various types of cells and cellular processes. In immune cells, it has been observed to modulate the production of cytokines, thereby regulating the immune response . This modulation can help in reducing inflammation and promoting a balanced immune reaction. In epithelial cells, nuezhenidic acid has been found to enhance cell proliferation and wound healing, indicating its potential in tissue repair and regeneration . Furthermore, the compound affects cell signaling pathways, such as the NF-κB pathway, which is involved in inflammation and immune responses .

Molecular Mechanism

The molecular mechanism of nuezhenidic acid involves its binding interactions with biomolecules and its effects on gene expression. Nuezhenidic acid binds to viral proteins, inhibiting their function and preventing viral replication . It also interacts with cellular enzymes, such as antioxidant enzymes, enhancing their activity and promoting the detoxification of reactive oxygen species . Additionally, nuezhenidic acid influences gene expression by modulating transcription factors involved in inflammation and immune responses, leading to a reduction in pro-inflammatory cytokine production .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of nuezhenidic acid have been observed to change over time. The compound exhibits stability under controlled conditions, maintaining its bioactivity for extended periods . It is susceptible to degradation when exposed to light and moisture, necessitating proper storage conditions . Long-term studies have shown that nuezhenidic acid can have sustained effects on cellular function, including prolonged antioxidant activity and continued modulation of immune responses . These findings highlight the importance of considering temporal factors in experimental designs involving nuezhenidic acid.

Dosage Effects in Animal Models

The effects of nuezhenidic acid vary with different dosages in animal models. At low to moderate doses, the compound has been found to exhibit therapeutic effects, such as reducing inflammation and enhancing immune function . At high doses, nuezhenidic acid may induce toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects underscore the need for careful dosage optimization in preclinical and clinical studies to ensure the safety and efficacy of nuezhenidic acid.

Metabolic Pathways

Nuezhenidic acid is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is metabolized primarily in the liver, where it undergoes phase I and phase II biotransformation reactions . Enzymes such as cytochrome P450 play a crucial role in the oxidation and conjugation of nuezhenidic acid, facilitating its excretion from the body . The compound’s metabolism can influence metabolic flux and alter the levels of metabolites, impacting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, nuezhenidic acid is transported and distributed through specific transporters and binding proteins. It is known to interact with membrane transporters, facilitating its uptake into cells . Once inside the cells, nuezhenidic acid can accumulate in specific compartments, such as the cytoplasm and mitochondria, where it exerts its biochemical effects . The distribution of nuezhenidic acid within tissues can vary, with higher concentrations observed in organs involved in metabolism and detoxification, such as the liver and kidneys .

Subcellular Localization

The subcellular localization of nuezhenidic acid is critical for its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with various enzymes and proteins involved in cellular metabolism . Additionally, nuezhenidic acid can be targeted to specific organelles, such as mitochondria, through post-translational modifications and targeting signals . This localization allows nuezhenidic acid to modulate mitochondrial function and enhance cellular energy production .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of nuezhenidic acid typically involves the extraction from the dried and ground fruits of Ligustrum lucidum. The process includes refluxing extraction or quenching extraction using hydrous ethanol. The extracting solution is then subjected to adsorption using macroporous adsorption resin, followed by elution with hydrous ethanol. The eluent is then purified using chromatographic columns to obtain nuezhenidic acid with high yield and purity .

Industrial Production Methods

The industrial production of nuezhenidic acid follows a similar extraction and purification process. The method is designed to be simple, rapid, and suitable for mass production. It avoids the use of toxic organic solvents, making it safe and environmentally friendly .

Analyse Chemischer Reaktionen

Types of Reactions

Nuezhenidic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify its functional groups.

Substitution: Nuezhenidic acid can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of nuezhenidic acid, which may exhibit different biological activities .

Vergleich Mit ähnlichen Verbindungen

Nuezhenidsäure ist unter den Iridoiden aufgrund ihrer spezifischen biologischen Aktivitäten einzigartig. Ähnliche Verbindungen sind:

Specnuezhenid: Ein weiteres Iridoid aus Ligustrum lucidum mit ähnlichen antiviralen Eigenschaften.

Nuezhenosid G13: Bekannt für seine antioxidativen und entzündungshemmenden Wirkungen.

Secoxyloganin: Zeigt ähnliche pharmakologische Aktivitäten, unterscheidet sich aber in seiner chemischen Struktur.

This compound zeichnet sich durch ihr breites Spektrum an biologischen Aktivitäten und ihren potenziellen therapeutischen Anwendungen aus, was sie zu einer wertvollen Verbindung für weitere Forschung und Entwicklung macht.

Eigenschaften

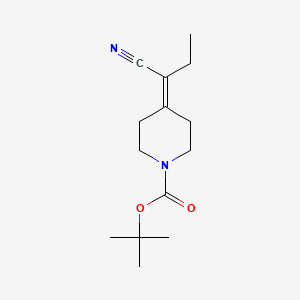

IUPAC Name |

2-[3-(carboxymethyl)-3-hydroxy-5-methoxycarbonyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,4-dihydropyran-4-yl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O14/c1-28-14(26)6-5-29-16(17(27,3-10(21)22)7(6)2-9(19)20)31-15-13(25)12(24)11(23)8(4-18)30-15/h5,7-8,11-13,15-16,18,23-25,27H,2-4H2,1H3,(H,19,20)(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGRZULFRVWCUPF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=COC(C(C1CC(=O)O)(CC(=O)O)O)OC2C(C(C(C(O2)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O14 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does wine-steaming affect the concentration of nuezhenidic acid in Ligustri Lucidi Fructus?

A1: Wine-steaming leads to a marked increase in nuezhenidic acid concentration in Ligustri Lucidi Fructus. This increase occurs gradually over time, reaching a steady state after 24 hours of steaming. [] This suggests that the steaming process might break down other compounds in the fruit, leading to the formation of nuezhenidic acid.

Q2: Does wine-steaming influence the pharmacokinetics of nuezhenidic acid?

A2: Yes, research indicates that wine-steaming significantly increases both the AUC0-24 (area under the concentration-time curve) and Cmax (peak plasma concentration) of nuezhenidic acid after oral administration in rats. [] This suggests that wine-processing enhances the absorption and bioavailability of nuezhenidic acid.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-((Benzyloxy)carbonyl)-6-azaspiro[2.5]octane-1-carboxylic acid](/img/structure/B598799.png)

![Ethyl 3-Boc-3-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B598810.png)

![6-Methyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B598812.png)

![3H-Imidazo[4,5-c]pyridine, 7-methyl-](/img/structure/B598813.png)

![Thiazolo[5,4-b]pyridin-2-ylmethanamine](/img/structure/B598814.png)